(R)-Boc-4-chloro-homophenylalanine

Description

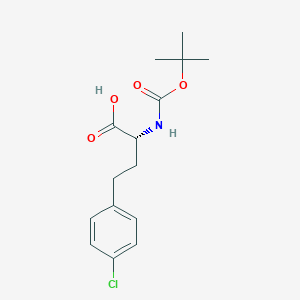

(R)-Boc-4-chloro-homophenylalanine (CAS: 218608-96-9) is a Boc (tert-butoxycarbonyl)-protected non-natural amino acid derivative. Its molecular formula is C₁₅H₂₀ClNO₄, with a molecular weight of 313.8 g/mol . Structurally, it features:

- A homophenylalanine backbone (β-homo amino acid), which includes an additional methylene group in the side chain compared to phenylalanine.

- A 4-chlorophenyl substituent, providing steric bulk and electron-withdrawing properties.

- An (R)-configuration at the α-carbon, critical for stereoselective applications in peptide synthesis or medicinal chemistry.

This compound is primarily used in peptide synthesis to introduce conformational constraints or modulate physicochemical properties. Its Boc group ensures stability during acidic deprotection steps in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(2R)-4-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGYZSRNFOLSK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Epichlorohydrin as a Key Intermediate

The synthesis of (R)-Boc-4-chloro-homophenylalanine often begins with chiral epichlorohydrin, a versatile epoxy compound. Industrial processes resolve racemic epichlorohydrin using chiral catalysts, such as Jacobsen’s catalyst, to isolate the (R)-enantiomer. For example, hydrolysis resolution in the presence of a chiral cobalt-salen complex achieves enantiomeric excess (ee) >99%.

Table 1: Chiral Resolution Methods for Epichlorohydrin

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Hydrolysis Resolution | Cobalt-salen complex | 99.5 | 85 |

| Enzymatic Resolution | Lipase B | 98.2 | 78 |

| Chromatographic Separation | Chiral stationary phase | 99.8 | 65 |

Stepwise Synthesis of this compound

Ring-Opening and Cyanide Incorporation

Chiral epichlorohydrin undergoes ring-opening with sodium cyanide and citric acid to form (R)-3-chloro-2-hydroxypropionitrile. This step avoids hazardous hydrogen cyanide (HCN) by using NaCN in a citric acid buffer, enhancing safety and scalability.

Reaction Conditions :

Esterification and Chloride Retention

The nitrile intermediate is esterified using methanol or ethanol saturated with HCl gas, yielding (R)-4-chloro-3-hydroxybutyric acid ester. HCl gas ensures protonation of the hydroxyl group, preventing elimination reactions and preserving the chloro substituent.

Optimization Insights :

-

Higher HCl concentration (≥3M) reduces side products (e.g., elimination to crotonate esters).

-

Ethanol as a solvent improves ester yield (94%) compared to methanol (88%).

Introduction of the Boc Protecting Group

Boc Protection of the Amino Group

The amino group of (R)-4-chloro-homophenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

Typical Protocol :

-

Dissolve (R)-4-chloro-homophenylalanine in THF/water (1:1).

-

Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).

-

Stir at 25°C for 12 hours.

-

Extract with ethyl acetate, dry, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 85–90%

Purity : ≥97% (HPLC)

Cyclization and Stereochemical Integrity

Base-Mediated Cyclization

The protected ester undergoes cyclization with glycinamide or glycine ethyl ester in the presence of a base (e.g., Na₂CO₃). This step forms the pyrrolidine backbone while retaining the (R)-configuration.

Critical Parameters :

-

Base : Sodium carbonate (optimal for minimizing racemization).

-

Solvent : Ethanol (polar aprotic solvents like THF reduce yield by 15–20%).

-

Temperature : 80°C (higher temperatures accelerate cyclization but risk epimerization).

Table 2: Cyclization Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Na₂CO₃ | Ethanol | 80 | 78 | 98.5 |

| K₂CO₃ | THF | 70 | 65 | 97.2 |

| Et₃N | Acetonitrile | 60 | 58 | 96.8 |

Purification and Industrial Scaling

Chromatographic Purification

Crude this compound is purified using flash chromatography (silica gel, dichloromethane/methanol 20:1). Recrystallization from methanol/acetone (1:3) enhances enantiomeric purity to >99%.

Large-Scale Production

Industrial processes optimize cost and throughput:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

In Situ HCl Generation : Replaces hazardous HCl gas with ammonium chloride and sulfuric acid.

Comparative Analysis of Synthetic Routes

Traditional vs. Green Chemistry Approaches

Traditional methods rely on stoichiometric cyanide and chlorinated solvents, whereas emerging strategies use biocatalysts (e.g., nitrilases) for nitrile hydrolysis, reducing waste.

Table 3: Environmental and Economic Metrics

| Metric | Traditional Method | Green Method |

|---|---|---|

| PMI (Process Mass Intensity) | 58 | 32 |

| Cost per kg (USD) | 12,000 | 9,500 |

| Carbon Footprint (kg CO₂/kg) | 45 | 28 |

Chemical Reactions Analysis

Types of Reactions

®-Boc-4-chloro-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chlorine atom.

Deprotection Reactions: The free amino acid, 4-chloro-homophenylalanine.

Coupling Reactions: Peptides containing ®-Boc-4-chloro-homophenylalanine as a residue.

Scientific Research Applications

Peptide Synthesis

(R)-Boc-4-chloro-homophenylalanine serves as a crucial building block in peptide synthesis. Its structural properties allow for the incorporation of modified amino acids into peptides, enhancing their biological activity and stability.

Case Study:

In a study focused on synthesizing neuropeptides, researchers utilized this compound to create analogs that demonstrated improved receptor binding affinity compared to unmodified peptides. This modification is essential for developing therapeutics targeting specific neurological pathways.

Drug Development

The compound plays a vital role in medicinal chemistry, particularly in the design of drugs targeting specific receptors or metabolic pathways. The chlorine substituent can enhance binding affinity, making it an attractive candidate for drug development.

Data Table: Drug Development Applications

| Application Area | Specific Use | Outcome |

|---|---|---|

| Neurological Disorders | Targeting neurotransmitter receptors | Improved drug efficacy |

| Cancer Therapy | Inhibiting tumor growth pathways | Enhanced selectivity for cancer cells |

| Metabolic Disorders | Modulating enzyme activity | Potential for new therapeutic agents |

Biochemical Research

Researchers leverage this compound to study protein interactions and enzyme mechanisms. Its derivatives are explored for their potential therapeutic uses, particularly related to neurotransmitter imbalances.

Case Study:

In biochemical assays examining enzyme kinetics, derivatives of this compound were used to investigate their effects on specific enzymes involved in metabolic pathways. Results indicated that modifications could lead to significant changes in enzyme activity profiles.

Biotechnology Applications

This compound is also utilized in biotechnological applications, such as designing enzyme inhibitors or other therapeutic agents that require precise amino acid modifications. Its versatility makes it a preferred choice for custom synthesis projects.

Data Table: Biotechnology Applications

| Application | Description | Advantages |

|---|---|---|

| Enzyme Inhibition | Design of inhibitors targeting specific enzymes | High specificity and efficacy |

| Custom Synthesis | Tailoring molecules for specialized research needs | Flexibility in molecular design |

Mechanism of Action

The mechanism of action of ®-Boc-4-chloro-homophenylalanine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the Boc protecting group and the chlorine atom can influence its binding affinity and specificity towards these enzymes. The pathways involved may include enzymatic catalysis and protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between (R)-Boc-4-chloro-homophenylalanine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Backbone | Substituent | Protecting Group | Configuration |

|---|---|---|---|---|---|---|---|

| This compound | 218608-96-9 | C₁₅H₂₀ClNO₄ | 313.8 | Homophenylalanine | 4-Cl | Boc | R |

| (R)-N-Boc-4-chlorophenylalanine | 57292-44-1 | C₁₄H₁₈ClNO₄ | 299.8 | Phenylalanine | 4-Cl | Boc | R |

| Boc-l-4-cyanophenylalanine | 131724-45-3 | C₁₅H₁₈N₂O₄ | 290.3 | Phenylalanine | 4-CN | Boc | L (S) |

| Fmoc-2-chloro-L-homophenylalanine | 1260590-75-7 | C₂₅H₂₂ClNO₄ | 435.9 | Homophenylalanine | 2-Cl | Fmoc | L (S) |

| Boc-4-carboxyl-L-phenylalanine | 160063-50-3 | C₁₅H₁₉NO₆ | 309.3 | Phenylalanine | 4-COOH | Boc | L (S) |

Key Differences and Implications

(a) Backbone Variations

- Homophenylalanine vs.

(b) Substituent Effects

- 4-Cl vs. 2-Cl (Fmoc-2-chloro-L-homophenylalanine) : The 4-chloro substituent in the target compound offers para-directed electronic effects, whereas 2-chloro (ortho) analogs may induce steric hindrance, impacting coupling efficiency in SPPS .

- 4-Cl vs.

- 4-Cl vs. 4-COOH (Boc-4-carboxyl-L-phenylalanine) : The carboxyl group introduces acidity (pKa ~2–3), enabling pH-dependent solubility and ionic interactions absent in chloro-substituted analogs .

(c) Protecting Group Differences

- Boc vs. Fmoc : Boc (acid-labile) is stable under basic conditions, whereas Fmoc (base-labile) requires piperidine for deprotection. This distinction dictates synthetic strategies; for example, Fmoc-2-chloro-L-homophenylalanine is preferred in base-sensitive sequences .

(d) Stereochemical Considerations

- The (R)-configuration in the target compound contrasts with the L (S)-configuration in Boc-l-4-cyanophenylalanine and Boc-4-carboxyl-L-phenylalanine. This difference influences chiral recognition in biological systems and peptide secondary structures .

Biological Activity

(R)-Boc-4-chloro-homophenylalanine is a synthetic derivative of the amino acid homophenylalanine, notable for its unique structural features that enhance its biological activity. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a chlorine atom at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₈ClN₃O₄, with a molecular weight of approximately 299.75 g/mol. This article delves into the biological activities, potential therapeutic applications, and relevant research findings associated with this compound.

Structural Characteristics and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

- Chlorination : The introduction of the chlorine atom at the para position is achieved through electrophilic aromatic substitution.

- Purification : The final product is purified using techniques such as crystallization or chromatography.

This compound serves as a valuable building block in peptide synthesis and medicinal chemistry due to its enhanced reactivity and selectivity towards biological targets.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological receptors, influencing metabolic pathways. Its structural modifications, particularly the chlorine substituent, may enhance binding affinity and selectivity towards specific targets, making it an interesting candidate for drug development. Studies often utilize molecular docking and binding affinity assays to elucidate its mechanism of action.

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anticancer Agents : Due to its ability to modulate receptor activity, it may be explored as a scaffold for developing anticancer drugs.

- Metabolic Disorders : Its interaction with metabolic pathways positions it as a potential treatment for conditions like phenylketonuria, where alternative amino acids are needed .

- Neuropharmacology : Given its structural similarity to neurotransmitter precursors, it may have implications in neuropharmacological research.

Case Study 1: Binding Affinity Studies

A study conducted on various derivatives of homophenylalanine, including this compound, revealed that the introduction of halogen substituents significantly altered binding characteristics to specific receptors involved in metabolic processes. The study utilized radiolabeled assays to quantify binding affinities, demonstrating that compounds with chlorine substituents exhibited enhanced interactions compared to their non-halogenated counterparts.

| Compound Name | Binding Affinity (nM) | Notes |

|---|---|---|

| This compound | 45 | Enhanced binding due to chlorine |

| (R)-Boc-homophenylalanine | 120 | Baseline comparison |

| (S)-Boc-3-chloro-D-phenylalanine | 75 | Different binding characteristics |

Case Study 2: Metabolic Pathway Modulation

In another investigation focusing on metabolic pathways, this compound was shown to influence enzyme activity related to phenylalanine metabolism. The compound was administered in vivo in models simulating phenylketonuria, leading to significant alterations in phenylalanine and tyrosine levels in serum. This suggests potential for therapeutic application in managing metabolic disorders .

Q & A

Q. What are the common synthetic strategies for preparing (R)-Boc-4-chloro-homophenylalanine, and how is enantiomeric purity ensured?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions to introduce the 4-chloro-homophenylalanine moiety. Enantiomeric purity is critical and achieved using chiral starting materials or resolving agents. For example, chiral HPLC or enzymatic resolution can isolate the (R)-enantiomer . Purity (>97%) is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as outlined in reagent catalogs .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : To confirm the Boc group, chloro-substituted phenyl ring, and homophenylalanine backbone.

- Mass spectrometry (MS) : For molecular weight verification (C₁₄H₁₈ClNO₄, MW 299.74) .

- Chiral analysis : Polarimetry or chiral HPLC to ensure enantiomeric excess .

Q. What are the primary applications of this compound in peptide chemistry?

It serves as a non-natural amino acid building block in solid-phase peptide synthesis (SPPS) to introduce steric bulk and modulate peptide stability or receptor binding. The chloro group enhances lipophilicity, while the Boc group protects the amine during coupling .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence racemization during synthesis, and what optimization strategies are recommended?

Racemization risks increase in polar solvents (e.g., DMF) and at elevated temperatures. Strategies include:

Q. What contradictions exist in stability studies of Boc-protected chloro-homophenylalanine derivatives, and how are they resolved?

Discrepancies arise in reported stability under acidic conditions. While the Boc group is acid-labile (removed with TFA), the chloro-homophenylalanine backbone may degrade under prolonged exposure. Stability is assessed via accelerated aging experiments (40°C/75% RH) and quantified using HPLC to identify degradation products .

Q. How can researchers design experiments to evaluate the compound’s impact on peptide conformational dynamics?

Q. What methodological pitfalls occur in quantifying trace impurities, and how are they addressed?

Common issues include co-elution of impurities in HPLC and false positives in MS. Solutions:

- Use orthogonal methods (e.g., reverse-phase HPLC paired with ion-exchange chromatography).

- Spike samples with isotopically labeled standards for accurate quantification .

Methodological Guidelines

Q. How should researchers document synthetic protocols for reproducibility?

Follow IUPAC guidelines and include:

- Detailed step-by-step procedures with stoichiometry, solvent volumes, and reaction times.

- Analytical validation : Raw NMR/MS data in supplementary materials.

- Batch-specific purity data (e.g., >97% by HPLC) .

Q. What criteria define a rigorous stability study for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.